molecular formula C22H26N2O5S B11949419 Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate CAS No. 24692-77-1

Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

Cat. No.: B11949419
CAS No.: 24692-77-1
M. Wt: 430.5 g/mol
InChI Key: PJKOLNKWGPPYIW-UHFFFAOYSA-N
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Description

Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate is a complex organic compound with a specific stereochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Protection of the amine group: The amine group is protected using a benzyloxycarbonyl (Cbz) group to prevent unwanted reactions.

    Formation of the amide bond: The protected amine is then reacted with a suitable carboxylic acid derivative to form the amide bond.

    Introduction of the thioether group: The thioether group is introduced through a nucleophilic substitution reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of flow microreactor systems to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester and amide groups can be reduced to their corresponding alcohols and amines.

    Substitution: The benzyloxycarbonyl group can be removed under acidic or basic conditions to reveal the free amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Acidic conditions (e.g., trifluoroacetic acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the benzyloxycarbonyl group.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, amines, and deprotected amines.

Scientific Research Applications

Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate has several scientific research applications:

    Chemistry: It can be used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(methylthio)propanoate: Similar structure but with a methylthio group instead of a benzylthio group.

    Methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(ethylthio)propanoate: Similar structure but with an ethylthio group instead of a benzylthio group.

Uniqueness

The uniqueness of methyl (2R)-2-[((2S)-2-{[(benzyloxy)carbonyl]amino}propanoyl)amino]-3-(benzylthio)propanoate lies in its specific stereochemistry and the presence of the benzylthio group, which can impart distinct chemical and biological properties compared to its analogs.

Properties

CAS No.

24692-77-1

Molecular Formula

C22H26N2O5S

Molecular Weight

430.5 g/mol

IUPAC Name

methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate

InChI

InChI=1S/C22H26N2O5S/c1-16(23-22(27)29-13-17-9-5-3-6-10-17)20(25)24-19(21(26)28-2)15-30-14-18-11-7-4-8-12-18/h3-12,16,19H,13-15H2,1-2H3,(H,23,27)(H,24,25)

InChI Key

PJKOLNKWGPPYIW-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC(CSCC1=CC=CC=C1)C(=O)OC)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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